methyl (1R,3R)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate
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Description
Methyl (1R,3R)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.34 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (1R,3R)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate is a compound that has garnered interest in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H21NO4
- Molar Mass : 291.34 g/mol
- CAS Number : 1035325-22-4
- LogP : 1.26
- Polar Surface Area : 64 Ų
The compound exhibits biological activity primarily through its interaction with specific molecular targets within the body. It acts as an inhibitor of certain enzymes and receptors, which can lead to various therapeutic effects. For instance, it has been noted for its potential role in inhibiting protein-protein interactions critical in cancer progression.
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its structural properties, which facilitate binding to target proteins involved in cell survival pathways.
Enzyme Inhibition
This compound has been recognized for its inhibitory effects on key enzymes such as proteases involved in tumorigenesis. For example, studies have shown that it can inhibit the activity of 3CL protease, a target for antiviral drug development, particularly against coronaviruses .
Study 1: Antitumor Effects
In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines including breast and lung cancer cells. The results indicated that the compound reduced cell viability significantly compared to the control group. The IC50 values were determined to be in the low micromolar range, suggesting potent activity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 5.2 |
A549 (Lung) | 4.8 |
HeLa (Cervical) | 6.0 |
Study 2: Mechanistic Insights
Another study focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. It was found that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways.
Properties
Molecular Formula |
C16H21NO4 |
---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
methyl (1R,3R)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-20-15(18)13-8-5-9-14(10-13)17-16(19)21-11-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3,(H,17,19)/t13-,14-/m1/s1 |
InChI Key |
OGLDGYYJEHFVKN-ZIAGYGMSSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@H](C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CCCC(C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.